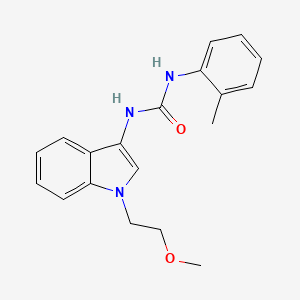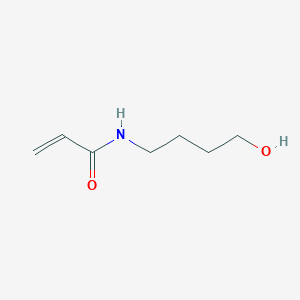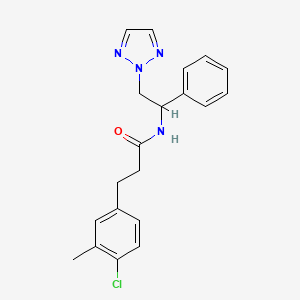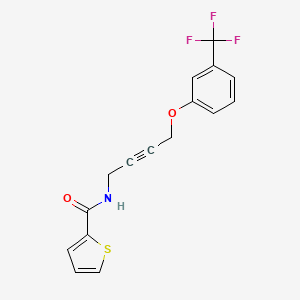
1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(o-tolyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(o-tolyl)urea is an indole derivative with distinctive features that make it a subject of interest in various scientific research fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(o-tolyl)urea can be synthesized through multiple synthetic routes, often involving the reaction of indole derivatives with urea analogs. The key steps in the preparation typically include:
Preparation of the indole derivative with a 2-methoxyethyl group.
Reaction of the indole derivative with an o-tolyl isocyanate under suitable conditions to form the urea compound.
Industrial Production Methods
On an industrial scale, the production of this compound might employ optimized catalytic processes to ensure high yields and purity. Industrial methods may include continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(o-tolyl)urea undergoes various chemical reactions such as:
Oxidation: Leading to the formation of hydroxylated products.
Reduction: Producing amines or simpler alkyl derivatives.
Substitution: Nucleophilic or electrophilic substitutions at the indole or o-tolyl moiety.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate, hydrogen peroxide, or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C), sodium borohydride, or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles under controlled conditions.
Major Products
Oxidation: Formation of alcohols or ketones.
Reduction: Amines or reduced aromatic compounds.
Substitution: Diverse substituted indole or tolyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(o-tolyl)urea serves as a valuable intermediate for the synthesis of more complex organic molecules. Its ability to undergo various reactions makes it a versatile building block in organic synthesis.
Biology
Biologically, this compound has potential implications in drug design and development due to its structural resemblance to biologically active molecules. It could be investigated for its interactions with enzymes and receptors.
Medicine
In medicine, research into this compound focuses on its potential therapeutic applications. It could be a lead compound for developing new drugs targeting specific biological pathways.
Industry
In industry, this compound might find applications in the production of advanced materials or as a chemical intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(o-tolyl)urea involves its interaction with molecular targets such as enzymes or receptors. Its indole moiety allows it to fit into specific binding sites, potentially modulating the activity of target proteins or enzymes. This interaction can lead to various biological effects, depending on the molecular pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(p-tolyl)urea
1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(m-tolyl)urea
1-(1-(2-ethoxyethyl)-1H-indol-3-yl)-3-(o-tolyl)urea
Uniqueness
Compared to these similar compounds, 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(o-tolyl)urea stands out due to its specific substitution pattern, which can significantly influence its reactivity and interaction with biological targets. Its unique chemical properties can lead to distinctive applications in scientific research and industry.
This article delves into the intricate details of this compound, highlighting its potential and versatility across various fields of study. What's your next curious adventure?
Propiedades
IUPAC Name |
1-[1-(2-methoxyethyl)indol-3-yl]-3-(2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-14-7-3-5-9-16(14)20-19(23)21-17-13-22(11-12-24-2)18-10-6-4-8-15(17)18/h3-10,13H,11-12H2,1-2H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJDYDEDPVZHQHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2=CN(C3=CC=CC=C32)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}-4-(piperidine-1-sulfonyl)benzamide](/img/structure/B2846200.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2846203.png)

![1-(3,4-dimethylphenyl)-7-(ethylsulfanyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2846209.png)
![2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2846211.png)

![methyl 2-[(2Z)-6-methyl-2-[(2-phenylacetyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2846213.png)
![Cis-5-Tert-Butyl 8A-Ethyl Octahydropyrrolo[3,4-C]Azepine-5,8A(1H)-Dicarboxylate](/img/structure/B2846214.png)
![N-(3-chlorophenyl)-2-((4-ethyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2846215.png)
![1-[(4-Fluorophenyl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B2846218.png)
![2-{1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}-2,2-difluoroacetic acid](/img/structure/B2846219.png)
![1-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride](/img/structure/B2846221.png)
